molecular formula C10H7ClN2O B2975338 7-Chloro-2-Quinolinecarboxamide CAS No. 65147-97-9

7-Chloro-2-Quinolinecarboxamide

Cat. No. B2975338
CAS RN: 65147-97-9
M. Wt: 206.63
InChI Key: HYADWYKOGDTHIM-UHFFFAOYSA-N
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Description

7-Chloro-2-Quinolinecarboxamide is a compound with the molecular formula C10H7ClN2O and a molecular weight of 206.6 . It is also known as 7-chloroquinoline-2-carboxamide .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves the Doebner-Miller reaction, which uses tetrachloro-1,4 (or 1,2)-quinone as an oxidant . This process improves yields and eliminates the need for forming a ZnCl₂ complex to isolate the end product . Another method involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a heterocyclic aromatic compound. The quinoline ring is fused with a carboxamide group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide . These reactions often involve the use of ultrasound irradiation .

Scientific Research Applications

7-Chloro-2-Quinolinecarboxamide has been used in the synthesis of a variety of compounds, including heterocyclic compounds, organic compounds, and coordination complexes. It has also been used as a reagent in organic synthesis and as a ligand in coordination chemistry. In addition, this compound has been studied for its potential biological applications, including its mechanism of action, biochemical and physiological effects, and its potential uses in laboratory experiments.

Advantages and Limitations for Lab Experiments

7-Chloro-2-Quinolinecarboxamide has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable under a wide range of conditions. In addition, this compound is soluble in polar solvents, making it easy to work with in a variety of laboratory settings. However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound is not approved for use in humans, so its safety and efficacy in humans is unknown.

Future Directions

There are several potential future directions for 7-Chloro-2-Quinolinecarboxamide research. Further studies are needed to better understand its mechanism of action, as well as its effects on biochemical and physiological processes. In addition, further research is needed to assess its potential therapeutic applications, such as its use in the treatment of neurological disorders and cancer. Finally, further studies are needed to assess its potential toxicity and safety profile in humans.

Synthesis Methods

7-Chloro-2-Quinolinecarboxamide can be synthesized by the condensation of 2-chloroquinoline and ethyl acetoacetate in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at a temperature of 80-100°C. The resulting product is a white crystalline solid that can be isolated and purified by recrystallization.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Chloro-2-Quinolinecarboxamide are not well-studied. Quinoline derivatives have been shown to interact with various enzymes and proteins . For instance, some quinoline-carboxamide derivatives have shown potential as anti-proliferative agents, apoptotic inducers, and Pim-1 kinase inhibitors

Cellular Effects

The cellular effects of this compound are not well-documented. Some quinoline derivatives have shown biological activity, including antimicrobial, antimalarial, and anticancer activities . These effects are likely due to the influence of these compounds on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that the effects of chemical compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is known that quinoline derivatives can be metabolized in the body, and this process can involve various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that chemical compounds can be transported and distributed within the body through various mechanisms, and this can involve interactions with transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-understood. It is known that chemical compounds can be localized to specific compartments or organelles within cells, and this can be influenced by factors such as targeting signals or post-translational modifications .

properties

IUPAC Name

7-chloroquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-7-3-1-6-2-4-8(10(12)14)13-9(6)5-7/h1-5H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYADWYKOGDTHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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